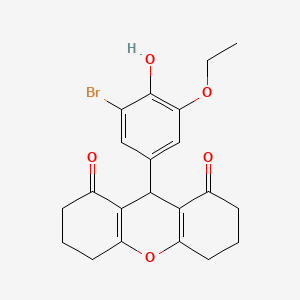![molecular formula C25H27N3O3 B11505984 2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide](/img/structure/B11505984.png)
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dimethylphenyl group, a furan ring, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the dimethylamino and dimethylphenyl groups. Common synthetic routes may involve:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Dimethylphenyl Group: This can be done through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidinone ring can be reduced to form azetidines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of azetidines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide involves its interaction with specific molecular targets. The dimethylamino group and the furan ring are likely involved in binding to biological molecules, while the azetidinone ring may play a role in the compound’s stability and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [4-(dimethylamino)phenyl]phenyl-
- 4-(二氰基亚甲基)-2-甲基-6-(4-二甲基氨基苯乙烯基)-4H-吡喃
- 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxoazetidin-1-yl]acetamide |
InChI |
InChI=1S/C25H27N3O3/c1-16-7-5-8-17(2)23(16)26-25(30)24(18-10-12-19(13-11-18)27(3)4)28-20(15-22(28)29)21-9-6-14-31-21/h5-14,20,24H,15H2,1-4H3,(H,26,30) |
InChI Key |
CUDHQDOBFYDTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)N(C)C)N3C(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505901.png)

![8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505914.png)
![5-(4-Chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505915.png)
![N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11505923.png)
![1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione](/img/structure/B11505926.png)
![(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
![2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11505945.png)
![methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11505950.png)


![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11505982.png)
![3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11505996.png)
